{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether
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Overview
Description
{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether is a complex heterocyclic compound that combines several functional groups, including a triazole ring, a thiadiazole ring, and a naphthyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether typically involves multiple steps, starting with the formation of the triazole and thiadiazole rings. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a catalyst such as piperidine . The final step involves the etherification of the naphthyl group with the triazolothiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The naphthyl ether moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . The triazole and thiadiazole rings are known to interact with various biological targets, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but lacks the naphthyl ether moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents on the triazole and thiadiazole rings.
Uniqueness
The uniqueness of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the naphthyl ether moiety enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C18H18N4OS2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-(naphthalen-1-yloxymethyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N4OS2/c1-12(2)24-11-16-19-20-18-22(16)21-17(25-18)10-23-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
SUJJSNNFMQNXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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